molecular formula C21H32N2O6 B3950509 N-benzyl-N-(2-hydroxyethyl)-1-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid

N-benzyl-N-(2-hydroxyethyl)-1-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid

Cat. No.: B3950509
M. Wt: 408.5 g/mol
InChI Key: PNDMHDXBGOAQKK-UHFFFAOYSA-N
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Description

N-benzyl-N-(2-hydroxyethyl)-1-(2-methylpropyl)piperidine-4-carboxamide; oxalic acid is a complex organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(2-hydroxyethyl)-1-(2-methylpropyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with benzyl and hydroxyethyl groups under controlled conditions. The reaction may require catalysts and specific solvents to achieve the desired product. The oxalic acid component is often introduced in a subsequent step to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(2-hydroxyethyl)-1-(2-methylpropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-(2-hydroxyethyl)-1-(2-methylpropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(2-hydroxyethyl)piperidine-4-carboxamide
  • N-(2-hydroxyethyl)-1-(2-methylpropyl)piperidine-4-carboxamide
  • N-benzyl-1-(2-methylpropyl)piperidine-4-carboxamide

Uniqueness

N-benzyl-N-(2-hydroxyethyl)-1-(2-methylpropyl)piperidine-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-benzyl-N-(2-hydroxyethyl)-1-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2.C2H2O4/c1-16(2)14-20-10-8-18(9-11-20)19(23)21(12-13-22)15-17-6-4-3-5-7-17;3-1(4)2(5)6/h3-7,16,18,22H,8-15H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDMHDXBGOAQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)C(=O)N(CCO)CC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-N-(2-hydroxyethyl)-1-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid
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N-benzyl-N-(2-hydroxyethyl)-1-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid
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N-benzyl-N-(2-hydroxyethyl)-1-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid
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N-benzyl-N-(2-hydroxyethyl)-1-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid
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N-benzyl-N-(2-hydroxyethyl)-1-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid
Reactant of Route 6
N-benzyl-N-(2-hydroxyethyl)-1-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid

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